molecular formula C6H6N4O2 B073267 9-Methylxanthine CAS No. 1198-33-0

9-Methylxanthine

Cat. No. B073267
CAS RN: 1198-33-0
M. Wt: 166.14 g/mol
InChI Key: DHNIKYWYTSMDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylxanthine is a purine alkaloid that is structurally related to caffeine . It is also known as 2,6-Dihydroxy-9-methylpurine . The empirical formula is C6H6N4O2 and it has a molecular weight of 166.14 .


Synthesis Analysis

Methylxanthines are naturally abundant in tea and other plant leaves, coffee beans, cocoa beans, and cola seeds . They exert an excitatory effect on the central nervous system, promote the psychical and physic activities of organisms, stimulate heart and kidney functioning, and inhibit the bronchial muscle tone .


Molecular Structure Analysis

The molecular structure of 9-Methylxanthine is represented by the SMILES string Cn1cnc2C(=O)NC(=O)Nc12 . This indicates the presence of a methyl group attached to a xanthine core .


Chemical Reactions Analysis

Methylxanthines are purine alkaloids and their properties should be related to the imino nitrogen at position 9 . Theophylline, for example, lacks a methyl group at position 7 with regard to other more relevant methylxanthines, containing instead a proton which can be donated .


Physical And Chemical Properties Analysis

9-Methylxanthine is a powder with a melting point of over 300°C . It is a weak Brønsted base .

Mechanism of Action

Target of Action

9-Methylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .

Mode of Action

9-Methylxanthine acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring nucleoside, from exerting its effects. This antagonistic action results in a variety of changes, such as increased heart rate, bronchodilation, and central nervous system stimulation .

Biochemical Pathways

The primary biochemical pathway affected by 9-Methylxanthine involves the metabolism of adenosine . Adenosine is a key component of ATP (adenosine triphosphate), the main energy currency of cells. By antagonizing adenosine receptors, 9-Methylxanthine can influence energy metabolism and neurotransmission .

Pharmacokinetics

The pharmacokinetics of 9-Methylxanthine, like other methylxanthines, involves rapid and complete gastrointestinal absorption . It is extensively metabolized by the liver, with less than 2% of the administered dose excreted unchanged in human urine . The elimination of methylxanthines can be both dose-independent and dose-dependent, which can be explained by saturation of metabolic pathways and impaired elimination due to factors such as the immaturity of hepatic enzymes and liver diseases .

Result of Action

The antagonism of adenosine receptors by 9-Methylxanthine leads to a variety of molecular and cellular effects. These include increased heart rate, bronchodilation, and central nervous system stimulation . It may also have anti-inflammatory effects . In addition, it has been suggested that 9-Methylxanthine acts as a brain cortex stimulant, promoting mental energy, increased awareness and wakefulness, improved clear thinking, and attenuated fatigue .

Action Environment

The action, efficacy, and stability of 9-Methylxanthine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and elimination, due to interactions at the level of cytochrome P450 enzymes . Additionally, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of 9-Methylxanthine .

Future Directions

Methylxanthines have shown potential in a wide range of conditions, which should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

properties

IUPAC Name

9-methyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNIKYWYTSMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152592
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-Methylxanthine

CAS RN

1198-33-0
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1198-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-dihydro-9-methyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methylxanthine
Reactant of Route 2
Reactant of Route 2
9-Methylxanthine
Reactant of Route 3
Reactant of Route 3
9-Methylxanthine
Reactant of Route 4
Reactant of Route 4
9-Methylxanthine
Reactant of Route 5
9-Methylxanthine
Reactant of Route 6
9-Methylxanthine

Q & A

Q1: What are the structural characteristics of 9-Methylxanthine?

A: 9-Methylxanthine is a purine derivative. Its molecular formula is C7H8N4O2 and its molecular weight is 180.17 g/mol. NMR studies have provided insights into its tautomeric forms and ionization processes. [] For instance, in aqueous solutions, xanthines with an unsubstituted imidazole ring, like 9-Methylxanthine, predominantly exist as N(7)H tautomers. [] Additionally, NMR analysis allows for the differentiation of methyl substituents at various positions on the xanthine ring based on their chemical shifts. []

Q2: How does 9-Methylxanthine interact with platinum complexes, and what is the significance of this interaction?

A: Research shows that 9-Methylxanthine can significantly accelerate reactions between certain platinum(IV) and platinum(II) complexes. [] This catalytic effect is particularly notable with complexes containing ammine, organic amine, and chloro ligands. [] For example, the addition of just 10% cis-dichlorodiammineplatinum(II) to cis-tetrachlorodiammineplatinum(IV) sped up the reaction with 9-Methylxanthine by 30 times. [] This interaction is intriguing because platinum-based compounds are known antitumor drugs that target DNA nucleobases. [] Therefore, understanding how 9-Methylxanthine influences these reactions could provide valuable insights into the mechanisms of platinum-based antitumor agents.

Q3: Does 9-Methylxanthine exhibit any biological activity, particularly in cardiac muscle?

A: Unlike some of its chemical relatives like caffeine and theophylline, 9-Methylxanthine does not induce contractures in mammalian heart muscle, even at concentrations up to 10 mM. [] Studies on rat and guinea pig myocardium suggest that an unsaturated nitrogen at position 9 in the xanthine molecule, or an equivalent position in an imidazole group, is crucial for triggering calcium release in the sarcoplasm, a prerequisite for muscle contraction. [] Since 9-Methylxanthine lacks this unsaturated nitrogen at position 9, it does not elicit contractions in cardiac muscle. []

Q4: Can 9-Methylxanthine form higher-order structures, and what are their potential implications?

A: Computational studies using density functional theory have revealed that 9-Methylxanthine and its derivatives, including its protonated form (9-Methylxanthine protonated at N7) and 9-Methyluric acid, can assemble into novel tetramer structures. [] These structures, stabilized by low-barrier hydrogen bonds, can be either homotetrads or heterotetrads, and can carry positive or neutral charges. [] Importantly, these tetramers can bind cations and anions even without stacking interactions, suggesting their potential as building blocks for larger structures like quadruplexes. [] This finding opens up exciting possibilities for developing new materials with potential applications in various fields.

Q5: Are there specific analytical methods for characterizing and quantifying 9-Methylxanthine?

A: While specific analytical methods for 9-Methylxanthine aren't detailed in the provided abstracts, common techniques for characterizing and quantifying similar compounds include Nuclear Magnetic Resonance (NMR) spectroscopy [], Ultraviolet-visible (UV-Vis) spectroscopy [], and High-Performance Liquid Chromatography (HPLC). NMR is particularly useful for structural analysis, distinguishing between different isomers and tautomers. [] UV-Vis spectroscopy helps in studying the compound's behavior in solution and its interactions with other molecules. HPLC, often coupled with mass spectrometry, enables separation, identification, and quantification of 9-Methylxanthine in complex mixtures.

Q6: How does the 8-nitro group in 8-Nitroxanthine derivatives, synthesized from 9-Methylxanthine, behave chemically?

A: The 8-nitro group in 8-Nitroxanthine derivatives, synthesized from 9-Methylxanthine, demonstrates susceptibility to nucleophilic displacement reactions. [] This property allows for the synthesis of various derivatives, including 8-chloro-, 8-ethoxy-, and uric acid derivatives. [] This synthetic versatility makes these 8-Nitroxanthines valuable precursors for generating a diverse range of potentially bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.